3-[(3-Methylpentan-2-yl)amino]propan-1-ol
Description
3-[(3-Methylpentan-2-yl)amino]propan-1-ol is a secondary alcohol derivative featuring a propan-1-ol backbone substituted with a 3-methylpentan-2-ylamino group. These compounds often exhibit biological activity, such as enzyme inhibition or receptor modulation, and serve as intermediates in drug synthesis . The presence of the amino-alcohol moiety enhances solubility and hydrogen-bonding capacity, critical for interactions in biological systems .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
3-(3-methylpentan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C9H21NO/c1-4-8(2)9(3)10-6-5-7-11/h8-11H,4-7H2,1-3H3 |
InChI Key |
PMOHVOOWWWZHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCCCO |
Origin of Product |
United States |
Preparation Methods
Using α-Amino Acid Derivatives
- Protection of amino acids: Starting with α-amino acids (e.g., leucine, phenylalanine), protected as Boc- or Cbz- derivatives to prevent side reactions.
- Reduction to amino alcohols: The protected amino acids are reduced to amino alcohols via mixed-anhydride protocols or catalytic hydrogenation.
- Mesylation and substitution: The amino alcohols are mesylated to form good leaving groups, then reacted with nucleophiles such as N-methylpiperazine or other amines to introduce the amino side chain.
- Coupling with quinoline derivatives: The aminoalkyl intermediates are fused with quinoline or related heterocycles, often under reflux in phenol or similar solvents, to finalize the core structure.
Using β-Amino Acid and Arndt-Eistert Reactions
- Preparation of β-amino acids: Starting from α-amino acids, conversion to β-amino acids via the Arndt-Eistert homologation.
- Formation of β-amino esters: Diazoketones generated from amino acids undergo Wolf rearrangement to produce β-amino esters.
- Conversion to amino alcohols: Esters are reduced to amino alcohols, which are then functionalized further.
- Coupling with heterocycles: Similar to α-amino acid routes, these intermediates are coupled with quinoline derivatives to generate the target molecule.
- The synthesis of β-amino alcohols via this route provides stereocontrol and flexibility, as demonstrated in recent patent disclosures.
Specific Synthetic Schemes and Reaction Conditions
Scheme 1: Synthesis from Protected α-Amino Acids
α-Amino acid (e.g., leucine) → Boc- or Cbz-protected amino acid → Reduction to amino alcohol → Mesylation → Nucleophilic substitution with N-methylpiperazine → Deprotection → Coupling with quinoline derivative → Final product
- Protection/deprotection: Using Boc or Cbz groups at room temperature with acids or catalytic hydrogenation.
- Reduction: Mixed-anhydride protocols at controlled temperatures (~0°C to room temperature).
- Mesylation: Using methanesulfonyl chloride in pyridine.
- Substitution: Nucleophilic displacement with amines in polar aprotic solvents like DMF or DMSO.
- Coupling: Heating in phenol or similar high-boiling solvents under reflux.
Scheme 2: Synthesis via Arndt-Eistert Homologation
α-Amino acid → Cbz-protected amino acid → Diazoketone formation → Wolf rearrangement → β-Amino ester → Reduction to amino alcohol → Mesylation → N-methylpiperazine substitution → Coupling with quinoline
- Diazoketone formation: Reaction with diazomethane at -15°C.
- Wolf rearrangement: Silver benzoate catalysis at room temperature.
- Reduction: Catalytic hydrogenation over Pd/C.
- Coupling: Similar to Scheme 1, with high-temperature reflux.
Preparation of Phosphate Salt Derivatives
The final step often involves converting the free base into a more stable salt form, such as the phosphate salt, to enhance bioavailability and stability.
- Dissolve the free base in methanol.
- Add phosphoric acid (85%) in molar excess.
- Stir at low temperature until complete conversion (monitored via TLC).
- Precipitate the salt with isopropanol, filter, and wash with acetone.
- Dry under vacuum to obtain the pure phosphate salt.
- Differential scanning calorimetry confirms the absence of free base and characterizes melting points (~195–198°C), indicating high purity.
Research Discoveries and Innovations
Recent research has focused on:
- Stereoselective synthesis: Using chiral auxiliaries or enantioselective catalysis to produce stereochemically pure compounds, enhancing activity and reducing side effects.
- Bioisosteric modifications: Replacing certain functional groups to improve pharmacokinetics while maintaining activity.
- Simplification of synthetic routes: Developing one-pot reactions and microwave-assisted synthesis for higher efficiency.
Data Tables and Comparative Analysis
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| α-Amino acid reduction | α-Amino acid (Leucine, Phenylalanine) | Mixed anhydrides, catalytic hydrogenation | 80–90 | Stereocontrol, high purity | Multi-step, protection/deprotection |
| β-Amino acid homologation | α-Amino acid | Diazoketones, silver benzoate | 70–85 | Stereoselectivity, flexibility | Requires specialized reagents |
| Phosphate salt formation | Free base | Phosphoric acid | >95 | Improved stability | Additional purification step |
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylpentan-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-[(3-Methylpentan-2-yl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3-Methylpentan-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 3-[(3-Methylpentan-2-yl)amino]propan-1-ol with key analogs:
Key Observations:
- Adamantane-substituted derivatives (e.g., compound 4e in ) exhibit higher melting points (107–111°C) due to the rigid adamantane group enhancing crystalline stability .
- Fluorinated analogs () demonstrate increased lipophilicity, improving blood-brain barrier penetration and pharmacokinetics .
- Heterocyclic substituents (e.g., purine in , thiophene in ) correlate with biological activity, such as antiviral or antidepressant effects .
Biological Activity
3-[(3-Methylpentan-2-yl)amino]propan-1-ol, also known as a secondary amine and alcohol, has garnered attention for its potential biological activities. This compound is characterized by the presence of both an amino group and a hydroxyl group, which play critical roles in its interactions with biological systems. The unique structural features, including a branched alkyl chain, contribute to its reactivity and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C₈H₁₉NO. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Functional Groups | Amino group (-NH) and Hydroxyl group (-OH) |
| Classification | Secondary amine and alcohol |
| Structural Characteristics | Branched alkyl chain enhances reactivity |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing enzyme activity and metabolic pathways. These interactions may lead to modulation of biochemical processes, making it a candidate for further research in pharmacology.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Enzyme Modulation : It has been shown to influence the activity of specific enzymes, which can affect metabolic pathways crucial for various physiological functions.
- Potential Therapeutic Applications : Studies suggest that due to its structural features, the compound may have applications in drug development, particularly in areas requiring enzyme inhibition or receptor modulation.
- Antimicrobial Properties : Preliminary investigations have indicated potential antimicrobial effects against certain bacterial strains, although specific data on efficacy remains limited .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Enzyme Interaction
A study demonstrated that the compound interacts with liver enzymes, potentially altering drug metabolism rates. This interaction suggests that it could influence the pharmacokinetics of co-administered drugs .
Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Study 3: Pharmacological Potential
Research focusing on the compound's pharmacological properties indicated promising results in preclinical trials for conditions such as metabolic disorders. The ability to modulate enzyme activity positions it as a potential therapeutic agent.
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- NMR :
- ¹H NMR : Peaks at δ 1.0–1.5 ppm (methyl groups), δ 2.5–3.5 ppm (N–CH₂ and O–CH₂), and δ 4.5–5.0 ppm (OH, broad).
- ¹³C NMR : Carbons adjacent to N/O appear at 50–70 ppm.
- IR : Stretching vibrations for –OH (~3300 cm⁻¹) and –NH (~3400 cm⁻¹), with C–O/C–N bands at 1000–1250 cm⁻¹.
- MS : Molecular ion peak at m/z 117.19 (M⁺), with fragmentation patterns confirming the amino alcohol backbone.
X-ray crystallography (using SHELXL) resolves bond lengths/angles and stereochemistry .
What are the key challenges in analyzing the stereochemical configuration of this compound, and what methodologies are recommended for resolving ambiguities?
Advanced Research Question
Challenges arise from:
- Chiral Centers : The compound may have multiple stereoisomers depending on synthesis routes.
- Enantiomer Separation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis.
- Absolute Configuration : Single-crystal X-ray diffraction (SHELXL) or vibrational circular dichroism (VCD) for unambiguous assignment .
How does the presence of both amino and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions, and what experimental controls are necessary to prevent side reactions?
Advanced Research Question
- Reactivity : The amino group acts as a nucleophile, while the hydroxyl group can participate in hydrogen bonding or oxidation.
- Side Reactions :
- Oxidation : Use inert atmospheres (N₂/Ar) to prevent hydroxyl → ketone conversion.
- Intramolecular Cyclization : Control pH (neutral to slightly basic) to avoid zwitterion formation.
- Protection Strategies : Temporarily protect –OH (e.g., silylation) or –NH₂ (e.g., Boc groups) during multi-step syntheses .
What computational approaches are suitable for predicting the biological activity of this compound, and how do these models align with empirical data?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., GPCRs, enzymes).
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict redox behavior.
- MD Simulations : GROMACS for studying solvation effects and conformational stability.
Validation requires correlation with in vitro assays (e.g., enzyme inhibition IC₅₀) and ADMET profiling .
How should researchers address discrepancies in reported pharmacological activity data across different in vitro studies?
Advanced Research Question
Discrepancies may stem from:
- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers).
- Cell Lines : Use standardized cell models (e.g., HEK293 for receptor studies).
- Data Normalization : Include positive controls (e.g., known agonists/antagonists) and report EC₅₀/IC₅₀ values with confidence intervals.
Meta-analyses using platforms like PRISMA can reconcile conflicting results .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid.
- Waste Disposal : Segregate as hazardous organic waste per EPA guidelines .
How can researchers leverage structural analogs (e.g., 3-{[(4-Fluoro-3-methylphenyl)methyl]amino}propan-1-ol) to infer the biological mechanisms of this compound?
Advanced Research Question
- SAR Studies : Compare substituent effects on receptor binding (e.g., fluorine’s electronegativity enhancing affinity).
- Pharmacophore Modeling : Identify critical motifs (e.g., amino alcohol backbone) using MOE or Phase.
- Cross-Screening : Test analogs in parallel assays to isolate key functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
